molecular formula C14H18O5 B2971641 Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside CAS No. 65530-28-1

Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside

Cat. No.: B2971641
CAS No.: 65530-28-1
M. Wt: 266.293
InChI Key: SGFFREHBBCJPJB-HLYYOIJPSA-N
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Description

Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of glucose, where a benzylidene group is attached to the oxygen atoms at the 4th and 6th positions, and the 3rd hydroxyl group is replaced by a methoxy group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with D-glucose as the starting material.

  • Protection and Activation: The hydroxyl groups at the 4th and 6th positions are protected using benzylidene acetal formation.

  • Deoxygenation: The 3rd hydroxyl group is then selectively removed and replaced with a methoxy group.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Batch Processing: Large-scale production often involves batch processing to ensure consistency and quality.

  • Catalysts and Solvents: Specific catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Different functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry: This compound is used as a chiral building block in the synthesis of complex molecules. Biology: It serves as an intermediate in the study of carbohydrate metabolism and glycosylation processes. Medicine: Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

  • Methyl alpha-D-glucopyranoside: A simpler derivative of glucose without the benzylidene group.

  • Methyl beta-D-glucopyranoside: Another glucose derivative with a different stereochemistry.

  • Methyl alpha-D-mannopyranoside: A mannose derivative with similar applications.

Uniqueness: Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable asset in scientific research and industrial processes. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in various fields.

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Properties

IUPAC Name

(4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3/t10-,11+,12-,13?,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFFREHBBCJPJB-HLYYOIJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H](C[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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